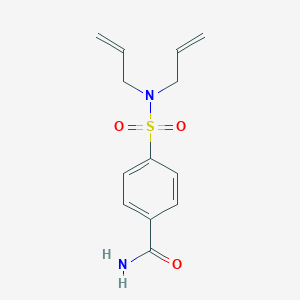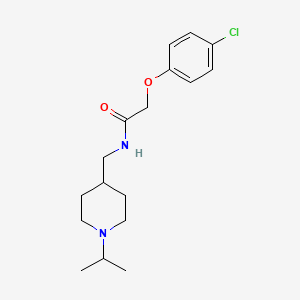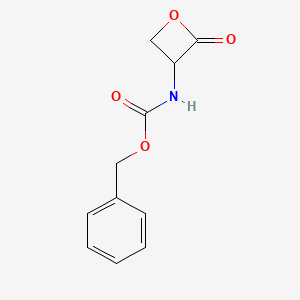![molecular formula C14H19ClN2O B2893804 2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone CAS No. 896519-69-0](/img/structure/B2893804.png)
2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone, otherwise known as CDP-Choline, is an organic compound that is widely used in scientific research. It is a choline-containing compound and is used for its various biological and physiological effects. CDP-Choline has been studied for its potential to improve cognition, reduce inflammation, and improve blood flow. In addition, it is also used in laboratory experiments to study biochemical and physiological processes.
Scientific Research Applications
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives are recognized for their significant role in drug development, showing a wide array of therapeutic uses. These compounds, including "2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone," may serve as key building blocks in the synthesis of drugs targeting various diseases. The structural flexibility of piperazine allows for the creation of molecules with diverse pharmacological profiles, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The detailed synthesis pathways and pharmacological attributes of these derivatives underline their importance in medicinal chemistry, offering potential for novel treatments (Rathi et al., 2016).
Chlorinated Compounds and Environmental Impact
Research on chlorinated compounds, closely related to "2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone," highlights the environmental and toxicological concerns associated with these chemicals. Studies examining the fate and effects of chlorinated solvents and pesticides like DDT emphasize their persistence in the environment and potential risks to human health. The toxicological profiles, mechanisms of action, and environmental behavior of these compounds are critical areas of investigation, contributing to the understanding of their long-term impacts on ecosystems and human health (A. Ruder, 2006).
properties
IUPAC Name |
2-chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-4-12(2)13(9-11)16-5-7-17(8-6-16)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBPWCXEWJXNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)


![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)
![2-Methyl-4-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2893733.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2893739.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)
